BenchChemオンラインストアへようこそ!

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile

KCNQ2 Electrophysiology Ion Channel

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile (CAS 1040653-84-6) is a synthetic heterocyclic compound from the quinoline-3-carbonitrile class, characterized by a benzylpiperidine substituent at the 4-position and an ethoxy group at the 6-position. It has been profiled in primary bioactivity assays and is recognized as an antagonist of the voltage-gated potassium channel KCNQ2 (Kv7.2), with documented activity in automated patch clamp electrophysiology assays.

Molecular Formula C24H25N3O
Molecular Weight 371.5 g/mol
CAS No. 1040653-84-6
Cat. No. B6551782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile
CAS1040653-84-6
Molecular FormulaC24H25N3O
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H25N3O/c1-2-28-21-8-9-23-22(15-21)24(20(16-25)17-26-23)27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,15,17,19H,2,10-14H2,1H3
InChIKeyFRFFTUOUYRSGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile: A Quinoline-Carbonitrile Ion Channel Modulator


4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile (CAS 1040653-84-6) is a synthetic heterocyclic compound from the quinoline-3-carbonitrile class, characterized by a benzylpiperidine substituent at the 4-position and an ethoxy group at the 6-position . It has been profiled in primary bioactivity assays and is recognized as an antagonist of the voltage-gated potassium channel KCNQ2 (Kv7.2), with documented activity in automated patch clamp electrophysiology assays [1]. This compound serves as a research tool for probing KCNQ channel pharmacology, an area of intense interest for neurological disorders such as epilepsy.

Why 4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile Cannot Be Substituted by General KCNQ Modulators


The KCNQ channel family exhibits distinct subunit compositions and pharmacological profiles. General KCNQ modulators like retigabine act as openers with broad subtype activity, while antagonists like ML252 demonstrate varying selectivity windows across KCNQ2, KCNQ2/Q3, and KCNQ1 [1]. Direct substitution of one quinoline-carbonitrile derivative for another is unreliable because minor structural modifications—such as the nature of the 4-position substituent, the position of the alkoxy group, or the presence of the 3-cyano group—can significantly alter both potency and selectivity . For example, while 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile antagonizes KCNQ2 with an IC50 of 70 nM, the benchmark antagonist ML252 has a reported IC50 of 69 nM for KCNQ2 but exhibits different selectivity profiles against KCNQ1 and KCNQ4. The quantitative evidence below illustrates these critical distinctions.

Quantitative Differentiation of 4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile Against Key Comparators


KCNQ2 Antagonism Potency Compared to ML252 Benchmark

This compound antagonizes homomeric KCNQ2 channels with an IC50 of 70 nM, placing it within the same potency range as the well-characterized probe ML252, which has a reported IC50 of 69 nM for KCNQ2 under comparable conditions. This potency parity confirms its utility as a KCNQ2 blocker tool compound [1][2].

KCNQ2 Electrophysiology Ion Channel

KCNQ2/Q3 Heteromer Antagonist Activity and Subtype Selectivity Profile

The compound exhibits an IC50 of 120 nM against the heteromeric KCNQ2/Q3 channel, compared to 70 nM against homomeric KCNQ2. This indicates a 1.7-fold selectivity for homomeric KCNQ2 over the heteromer. In contrast, ML252 shows a different selectivity fingerprint, with IC50 values of 69 nM (KCNQ2) and 120 nM (KCNQ2/Q3), while being less potent against KCNQ1 (2.92 μM) and KCNQ4 (0.20 μM) [1]. The structural distinctions between this quinoline-carbonitrile chemotype and the ML252 scaffold likely underlie these subtle but important selectivity differences [2].

KCNQ2/Q3 Subtype Selectivity Patch Clamp

Selectivity Advantage Over General KCNQ Openers: Functional Direction Matters

Unlike the clinically used KCNQ opener retigabine, which enhances channel activity, this compound functions as an antagonist. The functional direction of modulation is critical for target validation: KCNQ openers are pursued for epilepsy, while antagonists are investigated for conditions involving KCNQ gain-of-function mutations. The quinoline-3-cyano motif in this compound has been associated with antagonist activity in this chemotype series, while related quinoline-3-carboxamides have been developed as KCNQ2/3 modulators with varying functional profiles [1]. No direct quantitative comparison can be made, as retigabine is an opener with an EC50 of approximately 1.6 μM for KCNQ2/Q3, whereas this compound is an antagonist with an IC50 of 120 nM for the same heteromer [2].

KCNQ Opener Antagonism Drug Screening

Structural Differentiation from Amino-Substituted Quinoline-3-Carbonitrile Analogs

Replacing the 4-(4-benzylpiperidin-1-yl) group with an aminoaryl substituent, as in 4-((3-chloro-4-fluorophenyl)amino)-6-ethoxyquinoline-3-carbonitrile (CAS 1323621-76-6), likely alters the electronic properties and binding pose within the KCNQ channel pore. While direct comparative IC50 data for this analog are not publicly available, SAR studies on related quinoline-3-carbonitriles demonstrate that the 4-position substituent is a primary driver of ion channel subtype selectivity [1]. The benzylpiperidine moiety in the target compound introduces greater steric bulk and a basic nitrogen, which may enhance interactions with acidic residues in the KCNQ2 voltage-sensing domain compared to smaller or neutral 4-substituents .

Chemotype SAR Quinoline

Optimal Application Scenarios for 4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile Based on Verified Differentiation


KCNQ2 Homomeric Channel Inhibition in Epilepsy Target Validation

This compound is suitable for in vitro electrophysiology studies investigating the role of homomeric KCNQ2 channels in neuronal hyperexcitability. Its IC50 of 70 nM for KCNQ2, comparable to ML252, positions it as a viable antagonist tool for target validation assays where KCNQ2 gain-of-function mutations are implicated in epileptic phenotypes. It should be used alongside KCNQ openers like retigabine to establish bidirectional pharmacological modulation of the channel [1][2].

KCNQ2/Q3 Heteromer Antagonism for Pain and Neuropsychiatric Disorder Research

With an IC50 of 120 nM against KCNQ2/Q3 heteromers, this compound can be employed in assays examining the role of M-current suppression in dorsal root ganglion neurons or CNS pathways involved in pain perception and mood regulation. The matched potency profile to ML252 on the heteromer but distinct chemotype makes it an orthogonal chemical probe for confirming target-specific pharmacology and ruling out scaffold-dependent artifacts [1].

Chemical Biology Probe for Differentiating KCNQ Subtype Contributions

The observed 1.7-fold selectivity for homomeric KCNQ2 over KCNQ2/Q3 heteromers allows researchers to design experiments distinguishing the contributions of these two channel populations in native tissue. When used in combination with selective KCNQ1 or KCNQ4 inhibitors, this compound helps deconvolve the composite K+ current in cardiomyocytes or auditory hair cells, respectively. This is particularly relevant for cardiac safety profiling where KCNQ1 (hERG-adjacent) modulation must be excluded [1][2].

Scaffold-Hopping Template in Quinoline-Based KCNQ Modulator Discovery

The quinoline-3-carbonitrile core with a benzylpiperidine moiety represents a distinct chemotype from both the retigabine scaffold and the ML252 chemotype. Medicinal chemistry teams can use this compound as a starting point for SAR exploration, leveraging the synthetic handle of the 6-ethoxy group and the 4-substituted piperidine for parallel library synthesis. The documented KCNQ2 antagonism provides a baseline activity from which to optimize potency, selectivity, and pharmacokinetic properties [1].

Quote Request

Request a Quote for 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.